![molecular formula C12H19N3O B3149429 2-Amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 6725-12-8](/img/structure/B3149429.png)
2-Amino-N-[3-(dimethylamino)propyl]benzamide
Overview
Description
2-Amino-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the molecular formula C12H19N3O . It has an average mass of 221.299 Da and a monoisotopic mass of 221.152817 Da .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-N-[3-(dimethylamino)propyl]benzamide, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been studied . The radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide consists of a benzamide group with an amino group at the 2-position and a [3-(dimethylamino)propyl] group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-[3-(dimethylamino)propyl]benzamide include an average mass of 221.299 Da and a monoisotopic mass of 221.152817 Da .Scientific Research Applications
- 2-Amino-N-[3-(dimethylamino)propyl]benzamide can serve as a catalyst in the production of low-density packaging foams. Its terminal hydroxyl groups can react with isocyanates, contributing to foam formation and stability .
- Researchers use this compound as a reference standard for pharmaceutical testing. Its high quality ensures accurate results in various analytical assays .
- Chemists and manufacturers utilize 2-Amino-N-[3-(dimethylamino)propyl]benzamide for bulk production. It is available for custom synthesis, allowing tailored modifications for specific applications .
Catalyst for Low-Density Packaging Foams
Pharmaceutical Testing
Bulk Manufacturing and Custom Synthesis
Future Directions
Future research could focus on the synthesis, characterization, and application of 2-Amino-N-[3-(dimethylamino)propyl]benzamide and related compounds. For instance, the copolymerization of amine-containing monomers like DMAPMA with other monomers has been studied for their potential use as dispersant viscosity modifiers for lubricating oils . Further studies could explore other potential applications of these compounds.
properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9,13H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVRPVGZEWAITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[3-(dimethylamino)propyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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